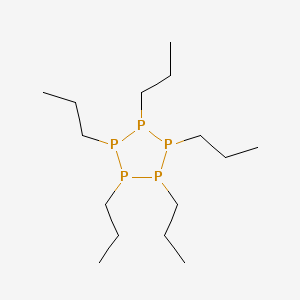

Pentaphospholane,pentapropyl-

Description

Contextualization within Organophosphorus Heterocycle Chemistry

Organophosphorus chemistry is a significant branch of chemical science focused on the synthesis and properties of organic compounds containing phosphorus. wikipedia.org These compounds are notable for their unique electronic properties and versatility, which has led to their critical role in fields ranging from medicine and agriculture to industry. nih.gov A variable definition exists for organophosphorus compounds; in an industrial context, they need only an organic substituent and not necessarily a direct phosphorus-carbon (P-C) bond. wikipedia.org Phosphorus can exist in various oxidation states, but organophosphorus compounds are typically classified as derivatives of phosphorus(V) or phosphorus(III). wikipedia.org

Within this broad field lies the specialized area of organophosphorus heterocycles, which are cyclic molecules where one or more carbon atoms in the ring are replaced by a phosphorus atom. nih.govbeilstein-journals.org These compounds merge the properties of phosphorus with the structural constraints and characteristics of a cyclic framework. nih.gov A specific class of these heterocycles is the cyclophosphanes, which feature a ring composed entirely of phosphorus atoms, each bearing an organic substituent.

Pentaphospholane, pentapropyl- is a member of the cyclophosphane family. Its structure consists of a five-membered ring of phosphorus atoms, with each phosphorus atom covalently bonded to a propyl group. ontosight.ai As such, it belongs to the class of organophosphorus compounds with a formal phosphorus oxidation state of less than III, which are generally less common. wikipedia.org The chemistry of these compounds is dominated by the nature of the phosphorus-phosphorus bonds and their reactivity towards various chemical transformations.

Table 1: Classification and Examples of Organophosphorus Compounds

| Class | Sub-Class | Example Compound | Key Feature |

|---|---|---|---|

| Acyclic Organophosphorus | Phosphines | Trimethylphosphine | P-C bonds, no ring |

| Organophosphorus Heterocycles | Phosphinates | Phosphinate heterocycles | P-atom incorporated in a carbon ring beilstein-journals.org |

| Diazaphospholium salts | Diannulated 1,4,2-diazaphospholium triflate | P-atom incorporated in a nitrogen-containing ring acs.org |

Historical Evolution of Pentaphospholane Systems Research

A significant advancement in the field was the synthesis of cyclophosphanes, such as pentaphenylpentaphospholane ((PhP)₅), through the reduction of related organophosphorus(III) chlorides like phenylphosphorus dichloride (PhPCl₂). wikipedia.org This opened the door to creating rings made entirely of phosphorus atoms. Over the past three decades, considerable progress has been made in the chemistry, synthesis, and understanding of the reactivity of these cyclooligophosphanes. researchgate.net

More recent research has focused on overcoming the limitations of traditional methods, which often rely on hazardous reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphine (B1218219) gas (PH₃). scispace.com A major objective in modern organophosphorus chemistry is the direct functionalization of white phosphorus (P₄) to develop more efficient and safer synthetic routes. scispace.comuni-regensburg.de A notable breakthrough is the electrochemical synthesis of the dicyanophosphide anion ([P(CN)₂]⁻) directly from P₄, which serves as a versatile building block for various organophosphorus compounds, including cyclophosphanes. scispace.com

The synthesis of specifically alkyl-substituted pentaphospholanes like Pentaphospholane, pentapropyl- has also evolved. Methods have included the reaction of phosphorus trichloride with propylmagnesium bromide followed by a cyclization step. ontosight.ai Other advanced techniques involve condensation reactions using dipyrazolylphosphanes as P1-building blocks, which can proceed with high selectivity and yield under specific conditions. researchgate.net

Significance of Pentaphospholane, pentapropyl- as a Prototypical Entity for Advanced Research

Pentaphospholane, pentapropyl-, with its defined five-membered all-phosphorus ring, serves as an important model compound for fundamental and applied research in organophosphorus chemistry. Its unique cyclic structure imparts specific properties related to reactivity and thermal stability that are subjects of ongoing investigation. ontosight.ai

A primary area of its application is in coordination chemistry, where it functions as a ligand that can form complexes with a variety of metals. The interaction between the phosphorus lone pairs and metal centers can significantly influence the chemical reactivity, stability, and potential catalytic activity of the resulting complexes. nih.gov This makes it a valuable tool for developing new catalysts and materials. ontosight.ai

The compound is also a key substrate for studying the fundamental chemical reactions of cyclophosphanes. These include oxidation, which can form pentaphospholane oxides, reduction to corresponding phosphines, and substitution reactions to replace the propyl groups with other functional moieties. The study of these transformations provides deeper insight into the chemistry of P-P bonds.

Characterization of Pentaphospholane, pentapropyl- and related systems relies on advanced spectroscopic techniques. ³¹P NMR spectroscopy is an especially powerful and essential tool for identifying phosphorus-rich compounds. researchgate.net Furthermore, techniques like X-ray crystallography and vibrational spectroscopy (IR/Raman) are used in combination to resolve its three-dimensional molecular geometry and understand its conformational dynamics. This body of research establishes Pentaphospholane, pentapropyl- as a prototypical molecule for exploring the broader potential of cyclophosphane chemistry.

Table 3: Physicochemical and Identification Data for Pentaphospholane, pentapropyl-

| Identifier | Value |

|---|---|

| IUPAC Name | 1,2,3,4,5-pentapropylpentaphospholane |

| Molecular Formula | C₁₅H₃₅P₅ |

| Molecular Weight | 370.31 g/mol |

| CAS Number | 55019-74-4 |

Table 4: Key Research Applications of Pentaphospholane, pentapropyl-

| Field of Research | Application | Significance |

|---|---|---|

| Coordination Chemistry | Ligand for metal complexes | Explores reactivity and stability of metal-phosphorus bonds for catalysis. nih.gov |

| Materials Science | Precursor for new polymers and catalysts ontosight.ai | The unique structure offers potential for novel material properties. ontosight.ai |

| Synthetic Chemistry | Substrate for oxidation, reduction, and substitution reactions | Provides fundamental understanding of P-P bond reactivity. |

| Structural Chemistry | Model for spectroscopic and crystallographic studies researchgate.net | Elucidates the structure and conformational dynamics of all-phosphorus rings. |

Structure

3D Structure

Properties

CAS No. |

55019-74-4 |

|---|---|

Molecular Formula |

C15H35P5 |

Molecular Weight |

370.31 g/mol |

IUPAC Name |

1,2,3,4,5-pentapropylpentaphospholane |

InChI |

InChI=1S/C15H35P5/c1-6-11-16-17(12-7-2)19(14-9-4)20(15-10-5)18(16)13-8-3/h6-15H2,1-5H3 |

InChI Key |

RWILTFBFJGJNIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCP1P(P(P(P1CCC)CCC)CCC)CCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Pentaphospholane,pentapropyl

Established Synthetic Pathways for Pentaphospholane, pentapropyl- and Analogues

Established methods for synthesizing cyclic phosphines often rely on cyclization reactions and the careful selection of precursor molecules.

Cyclization Reactions in Pentaphospholane Core Formation

The formation of the five-membered pentaphospholane ring is a key synthetic challenge. Cyclization reactions are fundamental to constructing this core structure. While direct synthesis of pentapropyl-pentaphospholane is not extensively documented, analogous cyclization strategies for other phospholanes can be considered. For instance, intramolecular additions are a common method for forming five-membered rings. libretexts.org

One approach involves the reaction of a primary phosphine (B1218219) with a suitable dihaloalkane. For a pentapropyl derivative, this could theoretically involve the reaction of propylphosphine with a 1,4-dihalobutane derivative, though this is a simplification of a complex process. Another strategy involves the reductive coupling of dichlorophosphines. For example, the reaction of propyldichlorophosphine in the presence of a reducing agent could potentially lead to the formation of the P-P bonds necessary for the five-membered ring.

The table below summarizes general cyclization approaches that could be adapted for pentaphospholane synthesis.

| Cyclization Strategy | Reactants | General Product |

| Dehydrohalogenation/Reductive Coupling | R-PCl₂ and a reducing agent | (RP)n ring |

| Reaction with Dihaloalkanes | R-PH₂ and a 1,4-dihaloalkane | Substituted phospholane (B1222863) |

| Ring Expansion | Smaller phosphorus rings | Larger phosphorus rings |

Precursor Chemistry and Derivatization Approaches

The choice of precursors is critical in directing the synthesis towards the desired product. For pentapropyl-pentaphospholane, propyl-substituted phosphorus compounds are essential starting materials. Propylphosphine (CH₃CH₂CH₂PH₂) and propyldichlorophosphine (CH₃CH₂CH₂PCl₂) are likely key precursors. The synthesis of these precursors often starts from phosphorus trichloride (B1173362) (PCl₃). acs.org

Derivatization is a chemical modification process that can be used to alter the properties of a molecule for analysis or to create new compounds. libretexts.orgyoutube.com Once a polyphospholane ring is formed, derivatization can be used to introduce or modify substituents. nih.govnih.gov For instance, if a pentaphospholane with reactive sites were synthesized, these could be subsequently alkylated to introduce the propyl groups. However, direct synthesis with propyl-containing precursors is generally more efficient.

Novel Synthetic Routes and Innovations

Recent advancements in organophosphorus chemistry have focused on developing more sustainable and efficient synthetic methods. researchgate.net

Principles of Sustainable Synthesis in Pentaphospholane, pentapropyl- Chemistry

Sustainable or "green" chemistry principles aim to reduce the environmental impact of chemical processes. acs.orgnih.gov In organophosphorus synthesis, a major goal is to move away from the use of hazardous reagents like phosphorus trichloride. acs.org Alternative phosphorus sources, such as elemental white phosphorus (P₄) or red phosphorus, are being explored. researchgate.net

Key principles of sustainable synthesis applicable to pentaphospholane chemistry include:

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product.

Use of Less Hazardous Chemical Syntheses: Avoiding the use of toxic reagents and solvents. researchgate.net

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents.

The development of greener synthetic pathways is an active area of research in organophosphorus chemistry. researchgate.net

Catalytic Approaches to Pentaphospholane, pentapropyl- Formation

Catalysis offers a powerful tool for the efficient and selective synthesis of organophosphorus compounds. Transition metal catalysts, in particular, have been used to facilitate the formation of phosphorus-carbon and phosphorus-phosphorus bonds. researchgate.net For instance, transition metal-catalyzed cross-coupling reactions could be envisioned for the formation of the P-P bonds in the pentaphospholane ring. acs.org

While specific catalytic routes to pentapropyl-pentaphospholane are not well-documented, the development of catalysts for P-P bond formation is a promising area for future synthetic innovations. researchgate.net

Challenges and Advancements in Pentaphospholane Ring Construction

The construction of polyphosphorus rings presents several challenges. The high reactivity and air-sensitivity of many phosphorus precursors necessitate the use of inert atmosphere techniques. Furthermore, controlling the ring size and the stereochemistry of the substituents can be difficult.

Recent advancements in the synthesis of cyclic phosphines include the use of metal templates to control the assembly of phosphorus atoms into specific ring sizes. rsc.org Ring expansion of smaller, more easily synthesized phosphorus rings is another innovative approach. researchgate.netrsc.org Additionally, significant progress has been made in the synthesis of ring-fused benzimidazoles, which, while not directly related, showcases advancements in heterocyclic ring construction that could inspire new approaches in phosphorus chemistry. mdpi.com

The table below highlights some of the challenges and corresponding advancements in the field.

| Challenge | Advancement |

| Control of Ring Size | Use of metal templates, ring expansion reactions rsc.orgresearchgate.net |

| Air Sensitivity of Precursors | Development of more stable precursors, improved inert atmosphere techniques |

| Stereochemical Control | Use of chiral catalysts and auxiliaries |

| Hazardous Reagents | Exploration of elemental phosphorus as a starting material researchgate.net |

Stereoselective Synthesis of Pentaphospholane,pentapropyl- Derivatives

The stereoselective synthesis of pentapropylpentaphospholane, a molecule with multiple stereogenic phosphorus atoms, presents a significant challenge in organophosphorus chemistry. The control over the relative and absolute configuration of the five phosphorus centers is crucial for obtaining specific isomers with potentially unique properties and applications, for instance in the field of chiral ligands for catalysis. tcichemicals.comnih.govnih.gov The stereoselective synthesis can be approached through diastereoselective and enantioselective strategies.

Diastereoselective Synthesis

The primary goal of diastereoselective synthesis is to control the relative stereochemistry of the five propyl groups on the pentaphospholane ring. The synthesis of organocyclophosphanes often leads to a mixture of diastereomers. However, the diastereomeric ratio can be influenced by thermodynamic and kinetic control of the cyclization reaction.

One potential strategy involves the use of precursors with defined stereochemistry that can direct the formation of a specific diastereomer. Another approach is the manipulation of reaction conditions to favor the formation of the thermodynamically most stable isomer. For instance, temperature and solvent can play a crucial role in the equilibrium between different diastereomers of related cyclophosphanes.

While specific research on the diastereoselective synthesis of pentapropylpentaphospholane is not extensively documented, principles from related organophosphorus chemistry suggest that the choice of reducing agent and reaction conditions in the cyclization of propyl dichlorophosphine could influence the diastereomeric outcome.

Below is a representative table illustrating hypothetical results from a study on the influence of reaction conditions on the diastereomeric ratio of a generic alkyl-substituted cyclopentaphosphane, (PR)5.

Table 1: Hypothetical Diastereomeric Ratios in the Synthesis of an Alkyl-Substituted Cyclopentaphosphane under Various Conditions This table is illustrative and based on general principles of stereoselective synthesis, as specific data for pentapropylpentaphospholane is not readily available.

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B:C) |

|---|---|---|---|---|

| 1 | Mg | THF | 25 | 40:40:20 |

| 2 | Mg | Toluene | 80 | 60:30:10 |

| 3 | LiH | Dioxane | 50 | 55:35:10 |

| 4 | Na | Benzene | 60 | 50:50:0 |

Enantioselective Synthesis

The development of enantioselective methods is essential for accessing enantiomerically pure or enriched stereoisomers of pentapropylpentaphospholane. Strategies for achieving this can be adapted from the synthesis of other P-chiral compounds. nih.govresearchgate.netrsc.org

Use of Chiral Auxiliaries: A chiral auxiliary attached to the phosphorus precursor could direct the stereochemical outcome of the cyclization reaction. After the formation of the pentaphospholane ring, the auxiliary could be cleaved to yield the enantiomerically enriched product.

Chiral Catalysts: The use of chiral catalysts to mediate the cyclization of a prochiral precursor is a powerful strategy in asymmetric synthesis. nih.gov While not yet reported for cyclopentaphosphanes, transition metal complexes with chiral ligands could potentially control the stereochemistry of the P-P bond formation.

Resolution of Racemates: A racemic mixture of pentapropylpentaphospholane diastereomers could be separated into its constituent enantiomers through classical resolution techniques. This can be achieved by forming diastereomeric derivatives with a chiral resolving agent, which can then be separated by chromatography or crystallization, followed by removal of the resolving agent.

The synthesis of P-chiral phosphines often utilizes phosphine-boranes as key intermediates to protect the phosphorus atom from oxidation and to facilitate stereoselective transformations. tcichemicals.comnih.gov A similar strategy could be envisioned for the stereoselective synthesis of pentapropylpentaphospholane, where borane-protected propylphosphine monomers or oligomers are used in a stereocontrolled cyclization.

Mechanistic Investigations of Pentaphospholane,pentapropyl Reactivity

Electron Transfer Processes in Pentaphospholane, pentapropyl- Systems

Electron transfer (ET) processes are fundamental to the reactivity of many organophosphorus compounds. For a molecule such as pentapropyl-pentaphospholane, which consists of a five-membered ring of phosphorus atoms, the potential for both oxidation (electron donation) and reduction (electron acceptance) exists. The lone pairs of electrons on the phosphorus atoms make the molecule a potential electron donor, while the σ* orbitals of the P-P bonds could accommodate an additional electron, making it a potential electron acceptor.

The propensity for electron transfer would be governed by the redox potentials of the molecule. The oxidation potential would be influenced by the energy of the highest occupied molecular orbital (HOMO), which would likely have significant contributions from the phosphorus lone pairs. The presence of five electron-donating propyl groups would be expected to raise the energy of the HOMO, making the molecule easier to oxidize compared to an unsubstituted pentaphospholane.

Conversely, the reduction potential is related to the energy of the lowest unoccupied molecular orbital (LUMO). In a saturated phospholane (B1222863) ring, the LUMO is likely to be a high-energy, antibonding σ* orbital. Therefore, the reduction of pentapropyl-pentaphospholane would likely be a difficult process, occurring at a very negative potential.

Photoinduced electron transfer (PET) could also be a relevant process. Upon photoexcitation, an electron is promoted from the HOMO to the LUMO, creating an excited state that is both a stronger reducing agent (due to the electron in the high-energy orbital) and a stronger oxidizing agent (due to the hole left in the lower-energy orbital) than the ground state molecule.

Ligand Exchange and Coordination Reactions of Pentaphospholane, pentapropyl-

The phosphorus atoms in the pentapropyl-pentaphospholane ring, with their lone pairs of electrons, can act as Lewis bases and coordinate to metal centers to form transition metal complexes. The coordination could occur in several ways, with one or more phosphorus atoms binding to a single metal center, or the ring could act as a bridging ligand between multiple metal centers.

Once coordinated, the pentaphospholane ligand could participate in ligand exchange reactions. This is a common reaction in coordination chemistry where one ligand in a complex is replaced by another. The lability of the pentapropyl-pentaphospholane ligand would depend on several factors, including the strength of the P-metal bond, the nature of the other ligands on the metal, and the steric bulk of the propyl groups.

The mechanism of ligand exchange can be either associative, where the incoming ligand first binds to the metal center before the original ligand departs, or dissociative, where the original ligand leaves first, creating a vacant coordination site for the incoming ligand to bind. The steric hindrance from the five propyl groups might favor a dissociative pathway.

Nucleophilic and Electrophilic Reactivity Studies of the Pentaphospholane Ring

The pentaphospholane ring possesses both nucleophilic and electrophilic character.

Nucleophilic Reactivity: The lone pairs on the phosphorus atoms are centers of nucleophilicity. These can react with a variety of electrophiles. For example, protonation with a strong acid would lead to the formation of a phosphonium cation. Alkylation with alkyl halides could also occur at the phosphorus centers. The reactivity of the different phosphorus atoms in the ring might vary depending on their local electronic and steric environment.

Electrophilic Reactivity: While the phosphorus atoms are primarily nucleophilic, the P-P bonds themselves can be susceptible to attack by strong nucleophiles. This could lead to ring-opening reactions. The mechanism of such a reaction would likely involve the formation of a pentacoordinate phosphorus intermediate.

The reactions at a phosphorus center can proceed with either retention or inversion of configuration. The stereochemical outcome is dependent on the specific mechanism of the reaction.

Reaction Pathway Elucidation for Pentaphospholane, pentapropyl- Derivatization

Building on its fundamental reactivity, various pathways for the derivatization of pentapropyl-pentaphospholane can be proposed.

Oxidation: Reaction with oxidizing agents could lead to the formation of phosphine (B1218219) oxides, with one or more phosphorus atoms being oxidized. The extent of oxidation could potentially be controlled by the stoichiometry and strength of the oxidizing agent.

Coordination and Functionalization: The molecule could first be coordinated to a metal center, which could activate the ring towards further reactions or serve as a template for controlled functionalization. Subsequent reactions could modify the propyl substituents or the phospholane ring itself.

Ring-Opening Polymerization: In the presence of a suitable initiator, the strained pentaphospholane ring could potentially undergo ring-opening polymerization to form a polyphosphinidene polymer with propyl side chains.

Computational studies, such as Density Functional Theory (DFT), would be invaluable in elucidating the most favorable reaction pathways by calculating the energies of intermediates and transition states.

Influence of Propyl Substituents on Reaction Mechanisms

The five propyl groups attached to the pentaphospholane ring are expected to have a significant influence on its reactivity through both electronic and steric effects.

Electronic Effects: Propyl groups are generally considered to be weakly electron-donating through an inductive effect. This would increase the electron density on the phosphorus atoms, enhancing their nucleophilicity and making the molecule more susceptible to oxidation compared to an unsubstituted pentaphospholane.

Steric Effects: The propyl groups are sterically demanding. This steric bulk would hinder the approach of reactants to the phosphorus atoms. This could slow down the rates of reactions, such as coordination to bulky metal centers or attack by sterically hindered nucleophiles or electrophiles. The steric hindrance could also influence the regioselectivity of reactions, favoring attack at the least sterically hindered phosphorus atom. Furthermore, the conformational flexibility of the propyl chains could play a role in modulating the shape of the molecule and its ability to bind to other species.

Advanced Spectroscopic and Structural Elucidation of Pentaphospholane,pentapropyl

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Pentaphospholane Ring Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of phosphorus-containing molecules. For pentapropylpentaphospholane, ³¹P NMR spectroscopy provides direct insight into the chemical environment of the phosphorus atoms within the five-membered ring. The chemical shifts and coupling constants are highly sensitive to the ring conformation and the nature of the substituents.

In a molecule like pentapropylpentaphospholane, the ³¹P NMR spectrum is expected to be complex due to spin-spin coupling between the adjacent phosphorus atoms (¹Jpp and ²Jpp). The presence of the propyl groups further complicates the spectrum due to through-bond couplings to the phosphorus atoms. Advanced NMR techniques, such as two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are invaluable for correlating the phosphorus atoms with the directly attached protons of the propyl groups. This allows for the unambiguous assignment of signals and provides crucial information about the connectivity within the molecule.

Table 1: Hypothetical ³¹P NMR Data for Pentaphospholane, pentapropyl- This table presents expected ranges for ³¹P NMR chemical shifts for a substituted pentaphospholane ring. Actual values would be determined by experimental analysis.

| Parameter | Expected Value Range |

| ³¹P Chemical Shift (δ) | -80 to +20 ppm |

| ¹Jpp Coupling Constant | 200 - 350 Hz |

| ²Jpp Coupling Constant | 20 - 50 Hz |

X-ray Crystallography for Solid-State Structure Determination of Pentaphospholane, pentapropyl- and its Derivatives

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For pentapropylpentaphospholane, a single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles within the pentaphospholane ring and the attached propyl groups.

This technique would reveal the preferred conformation of the five-membered ring, which is typically an envelope or twist conformation. The crystallographic data would also elucidate the stereochemical arrangement of the propyl substituents relative to the ring, indicating whether they adopt pseudo-axial or pseudo-equatorial positions. This information is critical for understanding the steric and electronic effects of the substituents on the ring's geometry and stability.

Table 2: Representative Crystallographic Parameters for Organophosphorus Rings This table provides typical bond lengths and angles observed in related organophosphorus ring systems, which can be inferred for pentapropylpentaphospholane.

| Parameter | Typical Value |

| P-P Bond Length | 2.18 - 2.25 Å |

| P-C Bond Length | 1.80 - 1.90 Å |

| P-P-P Bond Angle | 90 - 105° |

| C-P-P Bond Angle | 95 - 110° |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the functional groups and conformational isomers of a molecule. For pentapropylpentaphospholane, these methods can identify characteristic vibrational modes associated with the P-P, P-C, C-H, and C-C bonds.

The low-frequency region of the Raman spectrum is particularly informative for observing the P-P stretching and bending modes of the pentaphospholane ring, which are often weak in the IR spectrum. By analyzing the vibrational spectra, it is possible to gain insights into the symmetry of the molecule and to study conformational changes in different physical states (e.g., solid vs. solution).

Table 3: Key Vibrational Frequencies for Pentaphospholane, pentapropyl- This table outlines the expected regions for key vibrational modes. Specific frequencies would be confirmed through experimental measurement.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C-H Stretching | 2850 - 3000 |

| C-H Bending | 1350 - 1470 |

| P-C Stretching | 600 - 800 |

| P-P Stretching | 300 - 500 |

Electronic Spectroscopy (UV-Vis, ECD, VCD) for Electronic Structure and Chiroptical Properties

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), provides information about the electronic transitions and stereochemistry of a molecule. The UV-Vis spectrum of pentapropylpentaphospholane is expected to show absorptions corresponding to σ -> σ* and n -> σ* transitions involving the phosphorus lone pairs and the P-P sigma bonds.

For chiral derivatives of pentapropylpentaphospholane, ECD and VCD are particularly powerful techniques. They measure the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of the molecule in solution.

Table 4: Expected Electronic Transitions for Polyphospholanes This table summarizes the types of electronic transitions anticipated for a molecule with P-P sigma bonds and lone pairs.

| Transition | Wavelength Range |

| n -> σ | 250 - 350 nm |

| σ -> σ | < 250 nm |

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement for pentapropylpentaphospholane, allowing for the confirmation of its molecular formula.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the pentaphospholane ring and the loss of propyl groups can be analyzed to deduce the connectivity of the molecule. Techniques such as tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways and to gain deeper insight into the structure of the molecule.

Computational Chemistry and Theoretical Modeling of Pentaphospholane,pentapropyl

Quantum Chemical Calculations of Electronic Structure and Bonding in Pentaphospholane,pentapropyl-

No specific studies on the electronic structure and bonding of Pentaphospholane, pentapropyl- are available.

Reaction Mechanism Predictions and Transition State Analysis for Pentaphospholane,pentapropyl- Transformations

There is no available research on the prediction of reaction mechanisms or transition state analysis for transformations involving Pentaphospholane, pentapropyl-. Computational studies on related phosphiranes have detailed pathways to phospholanium cations, but this cannot be directly extrapolated. acs.orgnih.gov

Conformational Analysis and Dynamics Simulations of Pentaphospholane,pentapropyl- (e.g., Molecular Dynamics)

Conformational analysis and molecular dynamics are powerful tools for studying molecular structures. nih.govchemistrysteps.com However, no simulations specific to Pentaphospholane, pentapropyl- have been published.

Theoretical Insights into Pentaphospholane,pentapropyl- Ligand-Metal Interactions

The interaction of phosphorus-containing ligands with metals is a significant area of research. acs.orgnih.gov Theoretical studies often calculate binding energies and explore coordination modes. researchgate.netresearchgate.net However, specific computational insights into the ligand-metal interactions of Pentaphospholane, pentapropyl- are absent from the literature.

Prediction of Spectroscopic Parameters for Pentaphospholane,pentapropyl- (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT using the Gauge-Including Atomic Orbitals (GIAO) method, are effective for predicting NMR chemical shifts in organophosphorus compounds. researchgate.netnih.gov Such predictions have not been published for Pentaphospholane, pentapropyl-.

Data Management and Open Science Practices in Pentaphospholane,pentapropyl- Computational Research

It is important to note that the absence of information in publicly accessible databases does not definitively mean that no research has ever been conducted, but rather that it is not available through the performed searches. Future research may shed light on the computational characteristics of this specific compound.

Table of Compounds Mentioned

Research Frontiers in Applications of Pentaphospholane,pentapropyl

Catalysis Research with Pentaphospholane, pentapropyl- Ligands

Phosphine (B1218219) derivatives are a cornerstone of modern catalysis, valued for their electronic and steric tunability. A polyphospholane such as Pentaphospholane, pentapropyl-, with its multiple phosphorus atoms and alkyl substituents, presents a unique ligand profile that could be explored in various catalytic domains.

Organocatalysis Utilizing Pentaphospholane, pentapropyl-

In the realm of organocatalysis, phosphines are known to act as potent nucleophilic catalysts. Research in this area would typically investigate the ability of Pentaphospholane, pentapropyl- to catalyze reactions such as Morita-Baylis-Hillman reactions, Wittig-type reactions, or various annulations. The multiple phosphorus centers could potentially lead to cooperative effects or act as a catalyst reservoir. However, no studies have been published to date that specifically employ Pentaphospholane, pentapropyl- for these purposes.

Metal-Catalyzed Reactions with Pentaphospholane, pentapropyl- as Ligand

The coordination of phosphine ligands to transition metals is a fundamental strategy for tuning the reactivity and selectivity of metal catalysts. tcichemicals.com Pentaphospholane, pentapropyl- could serve as a multidentate ligand, coordinating to a metal center through one or more of its phosphorus atoms. Research would be required to determine its coordination chemistry and its efficacy in common metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig aminations. mdpi.com The electron-donating nature of the propyl groups would influence the electronic properties of the metal center, which in turn would affect the catalytic activity. tcichemicals.com To date, no such studies involving Pentaphospholane, pentapropyl- have been reported.

Asymmetric Catalysis with Chiral Pentaphospholane, pentapropyl- Derivatives

The development of chiral phosphine ligands has been instrumental in the advancement of asymmetric catalysis. rsc.orgnih.gov A chiral derivative of Pentaphospholane, pentapropyl- could be synthesized and its application in enantioselective reactions explored. The stereochemistry of the phospholane (B1222863) ring and the arrangement of the propyl groups would be critical in creating a chiral environment around a metal center, potentially inducing high enantioselectivity in reactions such as asymmetric hydrogenation or allylic alkylation. nih.gov This remains a hypothetical application, as no research on chiral derivatives of Pentaphospholane, pentapropyl- has been published.

Mechanistic Insights into Catalytic Cycles via Computational Approaches

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of catalytic reactions. bris.ac.ukpitt.edu Should Pentaphospholane, pentapropyl- be investigated as a ligand in catalysis, computational studies would be essential to understand the catalytic cycle. researchgate.net These studies could model the coordination of the ligand to the metal, the energies of transition states and intermediates, and the influence of the ligand's steric and electronic properties on the reaction pathway. bris.ac.uk Such computational work would be predictive and would complement experimental findings, but at present, no such computational studies on this specific compound have been performed.

Materials Science Research and Development with Pentaphospholane, pentapropyl-

Phosphorus-containing compounds are increasingly being explored for their potential in materials science due to their unique electronic and photophysical properties.

Development of Optoelectronic Materials Incorporating Pentaphospholane, pentapropyl-

Phosphine oxides and other phosphorus-containing moieties have been incorporated into organic semiconductors for applications in Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. The interest in such compounds often stems from their ability to influence charge transport properties and triplet energy levels. While there is a growing body of research on organophosphorus compounds in optoelectronics, there are currently no published studies on the synthesis or characterization of materials incorporating Pentaphospholane, pentapropyl- for these purposes. researchgate.net Future research could explore the potential of this compound or its derivatives as components in host materials, electron transport materials, or thermally activated delayed fluorescence (TADF) emitters.

Functional Polymers and Composites Containing Pentaphospholane, pentapropyl- Moieties

The integration of phosphorus-containing moieties into polymer backbones or as part of composite materials can impart unique properties. For Pentaphospholane, pentapropyl-, its phospholane ring and propyl substituents offer avenues for creating novel functional polymers and composites. Research in this area could focus on leveraging these features to enhance thermal stability, flame retardancy, and metal coordination capabilities of the resulting materials.

The synthesis of such functional polymers could be achieved through several routes. One approach involves the polymerization of monomers containing the Pentaphospholane, pentapropyl- group. Another method is the post-polymerization modification of existing polymers to introduce this moiety. The choice of synthetic strategy would depend on the desired polymer architecture and properties.

The resulting polymers and composites could find applications in areas requiring materials with high thermal resistance and inherent flame retardancy. The presence of phosphorus is known to contribute to char formation, which acts as a protective barrier in case of fire. The propyl groups on the phospholane ring could also influence the polymer's solubility and processing characteristics.

Supramolecular Assemblies and Metal-Organic Materials Based on Pentaphospholane, pentapropyl-

The phosphorus atoms in the Pentaphospholane, pentapropyl- ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic opens up possibilities for the construction of novel supramolecular assemblies and metal-organic frameworks (MOFs). The self-assembly of Pentaphospholane, pentapropyl- with various metal centers could lead to the formation of well-defined, multi-dimensional structures with interesting catalytic, sensing, or gas storage properties.

The design and synthesis of these materials would involve a careful selection of metal ions and reaction conditions to control the resulting architecture. The steric bulk of the propyl groups would play a significant role in directing the assembly process and influencing the final structure and porosity of the material.

Table 1: Potential Metal Ions for Coordination with Pentaphospholane, pentapropyl-

| Metal Ion | Potential Coordination Geometry | Potential Application |

| Copper(I/II) | Tetrahedral, Square Planar | Catalysis, Sensing |

| Silver(I) | Linear, Trigonal Planar | Antimicrobial Materials |

| Zinc(II) | Tetrahedral | Luminescent Materials |

| Palladium(II) | Square Planar | Catalysis |

| Platinum(II) | Square Planar | Anticancer Agents |

This table presents hypothetical pairings and potential applications based on the known coordination chemistry of similar phosphine ligands.

Advanced Coatings and Surface Modifications Utilizing Pentaphospholane, pentapropyl-

The unique chemical nature of Pentaphospholane, pentapropyl- suggests its potential use in developing advanced coatings and for surface modifications. Its ability to coordinate with metal surfaces could be exploited to form protective layers that enhance corrosion resistance or improve adhesion.

Coatings formulated with polymers containing Pentaphospholane, pentapropyl- moieties could offer enhanced durability and flame retardancy. The phosphorus content would contribute to the coating's ability to withstand high temperatures and prevent the spread of flames. Furthermore, the hydrophobic nature of the propyl groups could impart water-repellent properties to the coated surfaces.

Surface modification of various substrates, including metals, metal oxides, and polymers, could be achieved by grafting Pentaphospholane, pentapropyl- or its derivatives onto the surface. This could alter the surface energy, reactivity, and biocompatibility of the materials, opening up applications in areas such as anti-fouling coatings and biomedical implants.

Phosphorus-Containing Flame Retardants Derived from Pentaphospholane, pentapropyl-

Phosphorus-based compounds are widely recognized for their effectiveness as flame retardants. Pentaphospholane, pentapropyl-, with its significant phosphorus content, is a promising candidate for the development of new and efficient flame retardants. Its mechanism of action would likely involve both gas-phase and condensed-phase effects.

In the gas phase, upon decomposition, phosphorus-containing radicals can interrupt the combustion cycle. In the condensed phase, the compound can promote the formation of a protective char layer on the surface of the material, which insulates the underlying material from heat and prevents the release of flammable volatiles.

Derivatives of Pentaphospholane, pentapropyl- could be synthesized to optimize their flame retardant properties. For instance, the introduction of additional functional groups could enhance their reactivity and compatibility with various polymer matrices. The effectiveness of these flame retardants would be evaluated based on standard flammability tests, such as the limiting oxygen index (LOI) and UL 94 vertical burn test.

Ligand Chemistry in Coordination Complexes of Pentaphospholane, pentapropyl-

The phosphorus atoms in Pentaphospholane, pentapropyl- make it an interesting candidate for use as a ligand in coordination chemistry. The lone pairs of electrons on the phosphorus atoms can be donated to a metal center, forming a coordination complex. The specific properties of the resulting complex would be influenced by the electronic and steric characteristics of the Pentaphospholane, pentapropyl- ligand.

Synthesis of Pentaphospholane, pentapropyl- Metal Complexes

The synthesis of metal complexes with Pentaphospholane, pentapropyl- as a ligand would typically involve reacting the phospholane with a suitable metal precursor in an appropriate solvent. The choice of metal precursor, solvent, and reaction conditions (e.g., temperature, reaction time) would be crucial in determining the structure and yield of the resulting complex.

Common metal precursors include metal halides, carboxylates, and organometallic compounds. The reaction can be monitored using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy, to confirm the formation of the desired complex. Single-crystal X-ray diffraction can be used to determine the precise three-dimensional structure of the complex.

Electronic and Steric Effects of Pentaphospholane, pentapropyl- Ligands

The electronic and steric properties of a ligand play a critical role in determining the stability, reactivity, and catalytic activity of its metal complexes.

Steric Effects: The size and arrangement of the propyl groups on the phospholane ring create a specific steric environment around the metal center. This steric hindrance can influence the coordination number of the metal, the geometry of the complex, and the accessibility of the metal center to other molecules. The Tolman cone angle is a common parameter used to quantify the steric bulk of phosphine ligands. While a specific value for Pentaphospholane, pentapropyl- is not available, the presence of five propyl groups suggests a significant steric demand.

Table 2: Comparison of Electronic and Steric Parameters of Phosphine Ligands

| Ligand | Tolman Cone Angle (°) | Electronic Parameter (ν(CO) in cm⁻¹) |

| P(CH₃)₃ | 118 | 2064.1 |

| P(C₂H₅)₃ | 132 | 2061.7 |

| P(C₆H₅)₃ | 145 | 2068.9 |

| Pentaphospholane, pentapropyl- | Estimated > 160 | Estimated < 2060 |

The values for Pentaphospholane, pentapropyl- are estimations based on its structure and are provided for illustrative purposes.

The interplay of these electronic and steric effects makes Pentaphospholane, pentapropyl- a potentially valuable ligand for tuning the properties of metal complexes for applications in catalysis, materials science, and beyond.

Role in Stabilizing Novel Metal Oxidation States

Detailed research findings and data tables on the role of Pentaphospholane, pentapropyl- in stabilizing novel metal oxidation states cannot be provided as no relevant scientific literature or experimental data has been found.

Future Directions and Grand Challenges in Pentaphospholane,pentapropyl Research

Sustainable Synthesis and Resource Utilization for Pentaphospholane, pentapropyl- Production

There is no publicly available research detailing sustainable synthesis routes or resource utilization strategies specifically for the production of Pentaphospholane, pentapropyl-. General principles of green chemistry in organophosphorus synthesis, such as atom economy, use of renewable feedstocks, and energy-efficient reaction conditions, would theoretically apply, but their specific application to this compound has not been documented.

Integration of Experimental and Computational Methodologies in Pentaphospholane, pentapropyl- Studies

No published works were found that describe the integration of experimental and computational methods to study Pentaphospholane, pentapropyl-. This synergistic approach, which is common in modern chemical research for elucidating reaction mechanisms, predicting molecular properties, and guiding experimental design, has not been applied to this specific molecule according to available records.

Development of High-Throughput Screening for New Pentaphospholane, pentapropyl- Based Materials

The development of high-throughput screening methods is contingent on having a foundational understanding of a compound's reactivity and potential applications. As there is no established body of research on the applications of Pentaphospholane, pentapropyl-, the development of high-throughput techniques for discovering new materials based on this compound has not been a research focus.

Q & A

Q. What are the established synthetic routes for pentapropyl-pentaphospholane, and what experimental parameters critically influence yield and purity?

Synthesis typically involves cyclization of propyl-substituted phosphorus precursors under inert atmospheres. Key parameters include:

- Temperature control (80–120°C) to prevent decomposition of reactive intermediates.

- Catalyst selection (e.g., Lewis acids like AlCl₃) to accelerate ring closure .

- Solvent polarity (e.g., THF vs. toluene) to stabilize intermediates and avoid side reactions.

Characterization via ³¹P NMR and mass spectrometry is essential to confirm structural integrity .

Q. How does the pentapropyl substitution pattern influence the steric and electronic properties of pentaphospholane?

Propyl groups introduce steric hindrance, reducing reactivity at the phosphorus centers. Electronically, alkyl substituents donate electron density via σ-bonds, modulating redox behavior. Computational studies (e.g., DFT) are recommended to quantify these effects, with Mulliken charge analysis and frontier orbital comparisons .

Q. What safety protocols are critical when handling pentapropyl-pentaphospholane in laboratory settings?

- Use gloveboxes or Schlenk lines to prevent hydrolysis or oxidation.

- Avoid water contact due to potential exothermic decomposition.

- Follow SOPs for phosphorus compounds, including emergency neutralization protocols (e.g., using NaHCO₃ for spills) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of pentapropyl-pentaphospholane be resolved?

Conflicting reports often arise from impurities or inconsistent experimental conditions. To address this:

Q. What strategies optimize the use of pentapropyl-pentaphospholane in catalytic applications, given its limited solubility in polar solvents?

Q. How do vibrational spectroscopy (IR/Raman) and X-ray crystallography complement each other in resolving the conformational flexibility of pentapropyl-pentaphospholane?

- IR/Raman : Identify P-P and P-C bond vibrations (500–800 cm⁻¹) to infer bond strength and symmetry.

- X-ray crystallography : Resolve 3D geometry, including dihedral angles between phosphorus atoms. Discrepancies between solution (NMR) and solid-state (X-ray) data may indicate conformational dynamics .

Methodological Guidance for Data Interpretation

Q. How should researchers design experiments to distinguish between ligand-centered and metal-centered reactivity in pentapropyl-pentaphospholane complexes?

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in pentapropyl-pentaphospholane synthesis?

- Multivariate analysis (PCA or PLS) to correlate impurities (e.g., unreacted precursors) with yield fluctuations.

- Design of Experiments (DoE) : Optimize parameters like reaction time and stoichiometry using response surface methodology .

Theoretical and Computational Frameworks

Q. Which computational models best predict the ligand properties of pentapropyl-pentaphospholane in transition-metal coordination chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.